molecular formula C20H21F2N2O3S+ B11215828 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11215828
M. Wt: 407.5 g/mol
InChI Key: BBBGUDKQMQBMNI-UHFFFAOYSA-N
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Description

3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound featuring a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazo[2,1-b][1,3]thiazine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a thioamide and an α-halo ketone.

    Introduction of the Difluoromethoxy and Methoxy Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate reagents like difluoromethyl ether and methoxybenzene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of other functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The difluoromethoxy and methoxy groups could play a role in binding to specific molecular targets, while the hydroxyl group might be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium lies in its specific combination of functional groups and its imidazo[2,1-b][1,3]thiazine core. This structure provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H21F2N2O3S+

Molecular Weight

407.5 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1-(4-methoxyphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H21F2N2O3S/c1-26-16-9-5-15(6-10-16)23-13-20(25,24-11-2-12-28-19(23)24)14-3-7-17(8-4-14)27-18(21)22/h3-10,18,25H,2,11-13H2,1H3/q+1

InChI Key

BBBGUDKQMQBMNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC=C(C=C4)OC(F)F)O

Origin of Product

United States

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